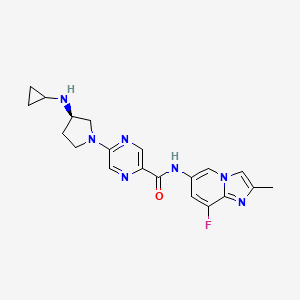
mHTT-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mHTT-IN-2, also known as compound 27, is a potent inhibitor of the mutant huntingtin protein (mHTT). This compound has shown significant efficacy in modulating the splicing of huntingtin RNA exons, specifically exons 49-50, thereby acting as a splicing regulator for the huntingtin gene. It has demonstrated inhibitory effects both in vitro and in vivo, making it a valuable tool in the study of Huntington’s disease and related neurodegenerative disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mHTT-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization to form the core scaffold.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity against mutant huntingtin protein. This may involve reactions like halogenation, alkylation, and acylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization and chromatography. The use of eco-friendly solvents and mild operating conditions is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
mHTT-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
科学的研究の応用
mHTT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the splicing regulation of RNA and the development of splicing modulators.
Biology: Investigated for its role in modulating gene expression and protein function in cellular models.
Medicine: Explored as a potential therapeutic agent for Huntington’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting mutant huntingtin protein
作用機序
mHTT-IN-2 exerts its effects by specifically binding to the mutant huntingtin protein and modulating the splicing of huntingtin RNA exons 49-50. This regulation of splicing leads to a reduction in the production of the toxic mutant protein, thereby alleviating the pathological effects associated with Huntington’s disease. The compound targets the splicing machinery and pathways involved in RNA processing .
類似化合物との比較
Similar Compounds
HTT-LC3 Linker Compounds: These compounds selectively lower the levels of mutant huntingtin protein by targeting it for autophagic degradation.
Uniqueness of mHTT-IN-2
This compound is unique in its specific mechanism of action as a splicing regulator, which distinguishes it from other compounds that primarily focus on protein degradation. Its ability to modulate RNA splicing offers a novel therapeutic approach for Huntington’s disease, making it a valuable tool in both research and potential clinical applications .
特性
分子式 |
C20H22FN7O |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
5-[(3R)-3-(cyclopropylamino)pyrrolidin-1-yl]-N-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H22FN7O/c1-12-9-28-11-15(6-16(21)19(28)24-12)26-20(29)17-7-23-18(8-22-17)27-5-4-14(10-27)25-13-2-3-13/h6-9,11,13-14,25H,2-5,10H2,1H3,(H,26,29)/t14-/m1/s1 |
InChIキー |
VPWHAEPYJSEFEH-CQSZACIVSA-N |
異性体SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CC[C@H](C4)NC5CC5 |
正規SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CCC(C4)NC5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


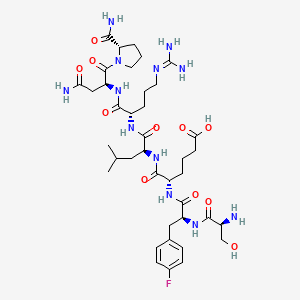
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
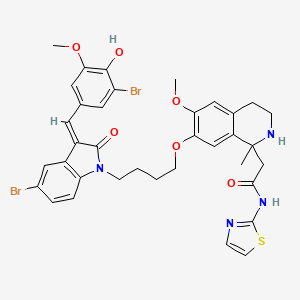

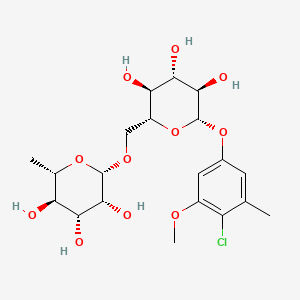
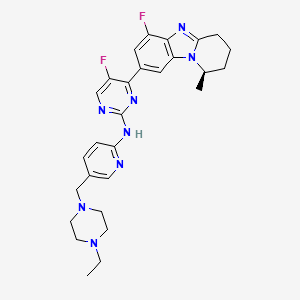


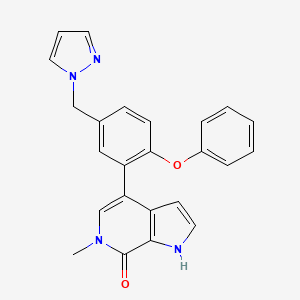
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
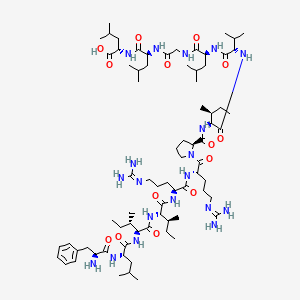
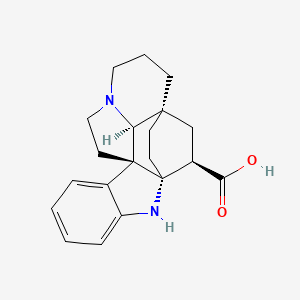
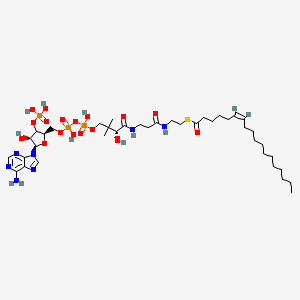
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)
